molecular formula C26H30N4O3S B2681536 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide CAS No. 1189660-52-3

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

Katalognummer B2681536
CAS-Nummer: 1189660-52-3
Molekulargewicht: 478.61
InChI-Schlüssel: JONGTTGXCYGGBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C26H30N4O3S and its molecular weight is 478.61. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antitumor Activities

Microwave-Assisted Synthesis for Antibacterial Agents : Novel compounds with similar structural features have been synthesized using microwave-assisted methods, showing significant antibacterial activity against various microorganisms. This demonstrates the potential of these compounds in developing new antibacterial agents (Mayuri A. Borad et al., 2015).

Antitumor Activity Evaluation : Derivatives bearing heterocyclic rings have been evaluated for their antitumor activities. For instance, specific compounds have shown considerable anticancer activity against various cancer cell lines, highlighting the therapeutic potential of these molecules in oncology (L. Yurttaş et al., 2015).

Synthesis and Evaluation of Heterocyclic Compounds

Novel Synthesis Approaches : Innovative synthesis methods have been developed for polyfunctionally substituted heterocyclic compounds, revealing high antiproliferative activity against different cancer cell lines. This underscores the importance of synthetic chemistry in creating novel compounds for cancer research (H. Shams et al., 2010).

Biological Activities of Benzothiazole Derivatives : New benzothiazole derivatives have been synthesized and evaluated for various biological activities, including antioxidant and urease inhibition. These studies contribute to understanding the multifaceted biological roles these compounds can play (Y. Gull et al., 2016).

Molecular Docking and Anticancer Studies

Molecular Docking for Anticancer Agents : Molecular docking studies have been utilized to understand the interaction mechanisms of synthesized compounds with cancer-related targets, aiding in the design of more potent anticancer agents. These approaches are crucial for tailoring compounds with enhanced efficacy against cancer (S. Tariq et al., 2018).

Anticonvulsant and Antitubercular Activities

Evaluation of Anticonvulsant Properties : Research into novel benzothiazole derivatives has demonstrated potential anticonvulsant activities. By testing these compounds in various models, researchers can identify promising candidates for further development into anticonvulsant therapies (Dachuan Liu et al., 2016).

Antitubercular Evaluation of Thiazolyl-1,2,3-Triazolyl Acetamides : The design and synthesis of compounds incorporating dibenzofuran and thiazolyl-1,2,3-triazolyl motifs have led to the identification of potent antitubercular agents, showcasing the potential of these compounds in addressing tuberculosis (G. Surineni et al., 2016).

Eigenschaften

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[8-ethyl-2-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O3S/c1-3-30-12-10-26(11-13-30)28-24(19-6-4-18(2)5-7-19)25(29-26)34-17-23(31)27-20-8-9-21-22(16-20)33-15-14-32-21/h4-9,16H,3,10-15,17H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JONGTTGXCYGGBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC4=C(C=C3)OCCO4)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.